(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
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Overview
Description
(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methanol group attached to the third carbon of the pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolopyridine core. Subsequent reactions, such as Suzuki cross-couplings with various boronic acids and alkylation reactions, are employed to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Scientific Research Applications
(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol exerts its effects is not fully understood. studies have shown that it can induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3). These actions suggest that the compound may trigger apoptotic pathways in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: This compound shares a similar core structure but lacks the methanol group.
4,5,6,7-tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine: Another similar compound with slight variations in the substituents on the pyrazole and pyridine rings.
Uniqueness
(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is unique due to the presence of the methanol group, which can participate in various chemical reactions and potentially enhance its biological activity. This functional group distinguishes it from other similar compounds and contributes to its versatility in scientific research.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c1-11-8(5-12)6-4-9-3-2-7(6)10-11/h9,12H,2-5H2,1H3 |
InChI Key |
RCGHJWWCBRLIJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CNCCC2=N1)CO |
Origin of Product |
United States |
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